molecular formula C10H20N6O4 B12382679 Gly-gly-arg

Gly-gly-arg

Cat. No.: B12382679
M. Wt: 288.30 g/mol
InChI Key: HQRHFUYMGCHHJS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-gly-arg typically involves the stepwise coupling of the amino acids glycine and arginine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected glycine is first coupled with another glycine molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The resulting dipeptide is then coupled with arginine under similar conditions to form the tripeptide this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can efficiently couple the amino acids in a controlled environment. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Gly-gly-arg can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Gly-gly-arg has a wide range of applications in scientific research:

Mechanism of Action

Gly-gly-arg exerts its effects through interactions with specific molecular targets and pathways. The arginine residue is known to interact with integrin receptors on cell surfaces, facilitating cell adhesion and signaling. This interaction is crucial for various cellular processes, including migration, proliferation, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly-gly-arg is unique due to its specific sequence and the presence of two glycine residues, which provide flexibility and stability to the peptide structure. This makes it particularly useful in applications requiring stable and flexible peptides .

Properties

Molecular Formula

C10H20N6O4

Molecular Weight

288.30 g/mol

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C10H20N6O4/c11-4-7(17)15-5-8(18)16-6(9(19)20)2-1-3-14-10(12)13/h6H,1-5,11H2,(H,15,17)(H,16,18)(H,19,20)(H4,12,13,14)/t6-/m0/s1

InChI Key

HQRHFUYMGCHHJS-LURJTMIESA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N

Origin of Product

United States

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